molecular formula C16H12F2N6 B2435776 1-(3,4-difluorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 956617-41-7

1-(3,4-difluorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2435776
CAS No.: 956617-41-7
M. Wt: 326.311
InChI Key: MCHOHTWHFHKRPS-UHFFFAOYSA-N
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Description

1-(3,4-difluorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C16H12F2N6 and its molecular weight is 326.311. The purity is usually 95%.
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Properties

IUPAC Name

1-(3,4-difluorophenyl)-4-(3,5-dimethylpyrazol-1-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N6/c1-9-5-10(2)23(22-9)15-12-7-21-24(16(12)20-8-19-15)11-3-4-13(17)14(18)6-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHOHTWHFHKRPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC3=C2C=NN3C4=CC(=C(C=C4)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Difluorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step reaction involving the coupling of 3,4-difluorophenyl derivatives with pyrazolo[3,4-d]pyrimidine frameworks. The structural integrity and electronic properties are often analyzed using methods such as density functional theory (DFT) and spectroscopic techniques. The molecular formula for this compound is C13H12F2N4C_{13}H_{12}F_2N_4 .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. In vitro assays have shown that these compounds exhibit significant cytotoxic effects against various cancer cell lines:

CompoundCell LineCC50 (µM)Reference
This compoundHT29 (Colorectal)58.4
FluorouracilHT29381.2
CisplatinHT2947.2

The compound demonstrated a CC50 value significantly lower than that of fluorouracil, indicating a higher potency against colorectal cancer cells.

The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Studies have shown that it can activate pro-apoptotic pathways while inhibiting cell proliferation. For example, compounds derived from similar pyrazolo[3,4-d]pyrimidine structures have been observed to increase apoptosis markers in treated cells compared to controls .

P-Glycoprotein Inhibition

Additionally, the compound has been evaluated for its ability to inhibit P-glycoprotein (P-gp), a protein associated with drug resistance in cancer therapy. In assays measuring rhodamine-123 accumulation in HT29 cells, certain derivatives showed enhanced accumulation compared to standard chemotherapeutics like cisplatin and fluorouracil, suggesting potential for overcoming drug resistance .

Case Studies

Several case studies have been documented regarding the effectiveness of pyrazolo[3,4-d]pyrimidines:

  • Study on Colorectal Cancer : A study highlighted that the compound exhibited significant cytotoxicity against HT29 cells with minimal toxicity towards normal human dermal fibroblasts (NHDF), indicating a favorable therapeutic index .
  • Evaluation Against Multiple Cancer Types : Another investigation assessed various derivatives against lung adenocarcinoma (A549), breast adenocarcinoma (MCF7), and metastatic colon adenocarcinoma (LoVo). Results indicated that compounds similar to this compound had varying degrees of efficacy across different cell lines .

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